molecular formula C9H8BrClO B1297077 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone CAS No. 205178-80-9

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

Cat. No. B1297077
M. Wt: 247.51 g/mol
InChI Key: LUCPZLPBUCDKQE-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 . It is also known by its IUPAC name, which is the same .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” were not found, bromination of similar compounds has been reported . For instance, 5-hydroxy-2-nitroacetophenone was brominated in a chloroform-carbon tetrachloride-ethyl acetate mixture at 61°C to obtain a brominated product .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further connected to an ethanone group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” include a molecular weight of 247.52 . The compound appears as a beige solid . It has a predicted boiling point of 289.4±40.0 °C and a predicted density of 1.496±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Facile Synthesis of Enantiomerically Pure Compounds

Researchers have developed a 7-step synthesis process for enantiomerically pure diarylethanes, starting from similar bromo-chlorophenyl compounds. This process is notable for its cost-effectiveness, scalability, and ability to produce enantiomers with high purity, indicating the potential of such compounds in stereoselective synthesis (Zhang et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds through the reaction of isonicotinic acid with 2-bromo-1-(4-methylphenyl)ethanone demonstrates the use of such bromo compounds in creating compounds with potential antimicrobial activity. The structure of these compounds was thoroughly characterized using various analytical techniques, highlighting the compound's crystalline structure and antimicrobial properties (Viveka et al., 2013).

Selective α-Monobromination of Alkylaryl Ketones

The selective α-monobromination of various alkylaryl ketones, including compounds similar to 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, has been explored using ionic liquids. This method offers an efficient, simple, and regioselective approach for the bromination of alkylaryl ketones, showcasing the chemical versatility of bromo compounds in organic synthesis (Ying, 2011).

Hydrogen-Bonding Patterns in Enaminones

The study of hydrogen-bonding patterns in enaminones, including derivatives of bromophenyl compounds, offers insights into the molecular interactions that stabilize their crystal structures. Such research contributes to our understanding of molecular design and the development of materials with specific properties (Balderson et al., 2007).

properties

IUPAC Name

2-bromo-1-(4-chloro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCPZLPBUCDKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343868
Record name 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

CAS RN

205178-80-9
Record name 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205178-80-9
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